An In-Depth Technical Guide to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to present a plausible profile. This guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential biological significance based on the activities of related pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active agents. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and a variety of compounds with antimicrobial, anticancer, and analgesic properties.[3][4] The substituent at the 1-position influences the molecule's interaction with biological targets, while functional groups at other positions can be tailored to modulate physicochemical properties and target engagement. The subject of this guide, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, features a phenyl group at the 1-position, a carboxylic acid at the 3-position, and an ethoxy group at the 4-position, suggesting its potential as a building block for novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is characterized by a central pyrazole ring, substituted as described above.
Molecular Formula: C₁₂H₁₂N₂O₃[5][6] Molecular Weight: 232.24 g/mol [5] CAS Number: 1152603-09-2[5]
While experimental data on the physicochemical properties of this specific compound are limited, predictions based on its structure and data from analogous compounds can be made.
| Property | Predicted/Estimated Value | Source/Basis |
| Melting Point | 150-170 °C | Based on substituted pyrazole-3-carboxylic acids. |
| Boiling Point | > 300 °C (decomposes) | General trend for similar aromatic carboxylic acids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Based on the presence of both polar (carboxylic acid, ether) and nonpolar (phenyl) groups. |
| pKa | 3.5 - 4.5 | Estimated for the carboxylic acid group, influenced by the pyrazole ring. |
| LogP | ~2.5 | Predicted based on the structure. |
Proposed Synthetic Pathway
A plausible synthetic route to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be envisioned in a three-step process starting from commercially available reagents. This proposed pathway is based on well-established reactions for the synthesis of substituted pyrazoles.
Caption: Proposed synthetic pathway for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Step 1: Synthesis of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 1)
This step involves a cyclocondensation reaction, a common method for forming the pyrazole ring.
Protocol:
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To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product is expected to precipitate from the solution. Collect the solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Causality: The reaction proceeds through a Michael addition of the phenylhydrazine to the activated double bond of the diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable aromatic pyrazole ring.
Step 2: Synthesis of Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2)
This step is a Williamson ether synthesis to introduce the ethoxy group.
Protocol:
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Suspend ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
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To this suspension, add iodoethane (1.2 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
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After completion, pour the reaction mixture into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.
Causality: The potassium carbonate acts as a base to deprotonate the hydroxyl group of the hydroxypyrazole, forming a phenoxide-like intermediate. This nucleophile then attacks the electrophilic iodoethane in an SN2 reaction to form the ether linkage.
Step 3: Synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Final Product)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol:
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Dissolve ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (2-3 equivalents) in water.
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Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
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The carboxylic acid product should precipitate. Collect the solid by filtration.
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Wash the solid with cold water and dry under vacuum to yield 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent acidification to protonate the carboxylate and yield the final carboxylic acid.
Spectroscopic and Analytical Characterization (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.
¹H NMR (in DMSO-d₆):
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δ 12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 8.0-8.2 ppm (s, 1H): Pyrazole ring proton (C5-H).
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δ 7.2-7.8 ppm (m, 5H): Phenyl ring protons.
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δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
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δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR (in DMSO-d₆):
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δ 160-165 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ 145-155 ppm: Pyrazole ring carbons (C3 and C4).
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δ 135-140 ppm: Phenyl ring ipso-carbon.
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δ 120-130 ppm: Phenyl ring carbons and pyrazole C5.
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δ 65-70 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).
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δ 14-16 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).
Infrared (IR) Spectroscopy (KBr pellet):
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~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1600, 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
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~1250 cm⁻¹ (strong): C-O stretching of the ether.
Mass Spectrometry (MS):
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[M+H]⁺: m/z 233.09
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[M-H]⁻: m/z 231.08
Potential Biological Activities and Applications in Drug Development
While no specific biological activities have been reported for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, the pyrazole scaffold is a well-established pharmacophore.[1][2][3][4] The presence of the 4-alkoxy substituent may confer specific properties.
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 1152603-09-2 | 4-Ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid - Moldb [moldb.com]
- 6. PubChemLite - 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid (C12H12N2O3) [pubchemlite.lcsb.uni.lu]
